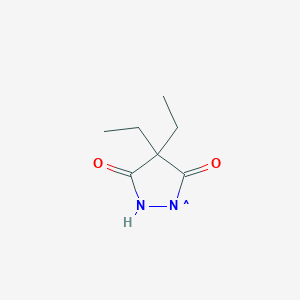

4,4-Diethyl-1,2$l^{2}

Description

The term "4,4-Diethyl-1,2" broadly refers to a class of organic compounds featuring diethyl ester groups at the 4,4'-positions of a biphenyl or aromatic core. Based on evidence, diethyl 4,4'-carbonylbis(hydrogen phthalate) (CAS 65701-07-7) and diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate (CAS 83536-13-4) are representative examples. These compounds are characterized by:

Properties

CAS No. |

140902-37-0 |

|---|---|

Molecular Formula |

C7H11N2O2 |

Molecular Weight |

155.17 g/mol |

InChI |

InChI=1S/C7H11N2O2/c1-3-7(4-2)5(10)8-9-6(7)11/h3-4H2,1-2H3,(H,8,10) |

InChI Key |

TYQMCSOSVBBQIG-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)N[N]C1=O)CC |

Canonical SMILES |

CCC1(C(=O)N[N]C1=O)CC |

Synonyms |

1-Pyrazolidinyl, 4,4-diethyl-3,5-dioxo- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

| Compound Name | CAS Number | Central Group | Key Functional Groups | Molecular Weight |

|---|---|---|---|---|

| Diethyl 4,4'-carbonylbis(hydrogen phthalate) | 65701-07-7 | Carbonyl | Diethyl ester, phthalate | 490.4 g/mol |

| Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate | 83536-13-4 | Ethynediyl | Diethyl ester, alkyne | 322.35 g/mol |

| Diethyl 4,4'-azodibenzoate | 7250-68-2 | Azo (-N=N-) | Diethyl ester, azo linkage | 326.35 g/mol |

| 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol | 68578-79-0 | Stilbene | Phenolic hydroxyl, ethylene | 364.44 g/mol |

Structural Insights :

- Diethyl Carbonyl Phthalate (65701-07-7) : Exhibits high polarity due to carbonyl and ester groups, enhancing reactivity in cross-linking polymers .

- Diethyl Ethynediyl Benzoate (83536-13-4) : The ethynediyl group enables π-conjugation, making it suitable for MOF ligand synthesis .

- Diethyl Azodibenzoate (7250-68-2) : Azo linkages impart photochromic properties, useful in dyes and sensors .

- Stilbene Derivative (68578-79-0): Phenolic groups offer antioxidant activity, contrasting with the synthetic focus of ester-based analogues .

Physicochemical Properties

| Property | Diethyl Carbonyl Phthalate | Diethyl Ethynediyl Benzoate | Diethyl Azodibenzoate |

|---|---|---|---|

| Solubility | DMSO, DMF | DMF, DMSO | Chloroform, THF |

| Melting Point | Not reported | Not reported | >200°C (decomposes) |

| Stability | Hygroscopic | Air-stable | Light-sensitive |

| Purity (Commercial) | 100% (safety data) | Industrial grade | >95% (GC) |

| Bioactivity (IC50) | Not reported | Not reported | Not reported |

Notes:

- Diethyl Carbonyl Phthalate : Classified under GHS as hazardous (H318: Causes serious eye damage) .

- Diethyl Azodibenzoate : Requires storage in dark, sealed containers due to light sensitivity .

Cytotoxic Activity

- Diethyl-2,2’,3,3’,4,4’-hexahydroxybiphenyl-6,6’-dicarboxylate (isolated from Ailanthus altissima): Demonstrated cytotoxicity against A549 lung cancer cells (IC50 = 31.2 μM/L) via cell cycle arrest .

- 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Limited bioactivity data but structurally similar to resveratrol derivatives with known anticancer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.